molecular formula C18H21N3O4S B276728 N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide

N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide

Numéro de catalogue B276728
Poids moléculaire: 375.4 g/mol
Clé InChI: SWRSTZNSIODHDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide, also known as BMS-754807, is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R). The IGF-1R signaling pathway is involved in the regulation of cell growth, differentiation, and survival, making it an attractive target for cancer therapy.

Mécanisme D'action

N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide inhibits the IGF-1R signaling pathway by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cell growth and survival. In addition, N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide also inhibits the insulin receptor (IR) signaling pathway, which is involved in glucose metabolism and has been implicated in cancer progression.
Biochemical and Physiological Effects
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide also has metabolic effects, including the inhibition of glucose uptake and the induction of insulin resistance.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide is a potent and selective inhibitor of IGF-1R and IR, making it a valuable tool for studying the role of these receptors in cancer and metabolic diseases. However, N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.

Orientations Futures

For N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide research include the development of more potent and selective inhibitors of IGF-1R and IR, as well as the identification of biomarkers that can predict response to therapy. In addition, the combination of N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide with other anticancer agents and immunotherapies is an area of active investigation. Finally, the role of IGF-1R and IR in non-cancer diseases, such as diabetes and neurodegenerative disorders, is an emerging area of research that may have important clinical implications.

Méthodes De Synthèse

N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the protection of the amino group of N-benzylglycine, followed by the reaction with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with hydrazine hydrate to form the hydrazino derivative, which is subsequently reacted with 4-oxobutanoyl chloride to form the final product, N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide.

Applications De Recherche Scientifique

N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide inhibits the growth and survival of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and docetaxel.

Propriétés

Formule moléculaire

C18H21N3O4S

Poids moléculaire

375.4 g/mol

Nom IUPAC

N-benzyl-4-[2-(4-methylphenyl)sulfonylhydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C18H21N3O4S/c1-14-7-9-16(10-8-14)26(24,25)21-20-18(23)12-11-17(22)19-13-15-5-3-2-4-6-15/h2-10,21H,11-13H2,1H3,(H,19,22)(H,20,23)

Clé InChI

SWRSTZNSIODHDI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.